Vancosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36480-36-1 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
(3S,4S,5S)-3-amino-4,5-dihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H15NO3/c1-5(10)6(11)7(2,8)3-4-9/h4-6,10-11H,3,8H2,1-2H3/t5-,6+,7-/m0/s1 |
InChI Key |
IJSNCWAAHIVVGJ-XVMARJQXSA-N |
SMILES |
CC(C(C(C)(CC=O)N)O)O |
Isomeric SMILES |
C[C@@H]([C@H]([C@](C)(CC=O)N)O)O |
Canonical SMILES |
CC(C(C(C)(CC=O)N)O)O |
Synonyms |
3-amino-2,3,6-trideoxy-3-methyl-L-lyxo-hexopyranose saccharosamine vancosamine |
Origin of Product |
United States |
Historical Perspectives on Vancosamine Research Trajectories
The study of vancosamine has evolved significantly since the discovery of its parent compound, vancomycin (B549263), in the 1950s. mdpi.com The research trajectory can be outlined through several key phases, from initial isolation to complex synthesis and biosynthetic pathway elucidation.
This compound was first isolated as a distinct chemical entity by Lomakina and colleagues in 1968. wikipedia.org Its complete chemical structure and stereochemistry were subsequently identified and characterized by Johnson et al. in 1972. wikipedia.org A closely related epimer, epithis compound, which differs only in the stereochemistry at the C-4 position, was later isolated in 1988. wikipedia.org
A major focus of research shifted towards understanding how this unusual sugar is produced in nature. This led to the identification of the vancomycin biosynthetic gene cluster (vps), which contains the set of genes responsible for synthesizing this compound. wikipedia.orgnih.gov Genetic and biochemical studies revealed a five-step enzymatic pathway that converts a common sugar precursor, TDP-D-glucose, into TDP-L-vancosamine. wikipedia.orgpnas.org This intricate process involves a series of enzymatic modifications, including dehydration, amination, methylation, epimerization, and reduction. pnas.org
Another significant trajectory in this compound research has been its chemical synthesis. The molecule's complex structure, with multiple stereocenters, presented a formidable challenge for organic chemists. The total synthesis of this compound was ultimately achieved as a critical part of the landmark total syntheses of vancomycin itself, reported by the research groups of David A. Evans, K.C. Nicolaou, and Dale L. Boger between 1998 and 1999. nih.govwikipedia.org
Table 1: Key Milestones in this compound Research
| Year | Milestone | Key Researchers/Groups | Significance |
|---|---|---|---|
| 1958 | Vancomycin, the parent antibiotic, is marketed. wikipedia.org | Eli Lilly | Marks the beginning of clinical use and scientific interest in the glycopeptide class. |
| 1968 | First isolation of this compound. wikipedia.org | Lomakina et al. | The aminosugar is identified as a distinct component of vancomycin. |
| 1972 | Full characterization of this compound's structure. wikipedia.org | Johnson et al. | The complete chemical and stereochemical configuration is determined. |
| 1990s | Elucidation of the this compound biosynthetic pathway. wikipedia.orgpnas.org | Multiple research groups | Revealed the genetic and enzymatic basis for the sugar's formation. |
| 1998-1999 | First total syntheses of vancomycin (including this compound). nih.govwikipedia.org | Evans, Nicolaou, Boger | Demonstrated the feasibility of constructing this complex natural product in the laboratory. |
Broader Academic Implications for Specialized Metabolite Discovery
Precursor Utilization and Initial Transformation Steps
The journey to construct this compound begins with a readily available sugar nucleotide, which undergoes a series of preparatory enzymatic modifications.
Role of Nucleotide-Diphosphate Sugar Donors (e.g., dTDP-D-glucose)
The biosynthesis of this compound commences with the precursor molecule thymidine (B127349) diphosphate-D-glucose (dTDP-D-glucose). nih.govwikipedia.org This activated sugar serves as the foundational scaffold upon which a cascade of enzymatic reactions will operate. The thymidine diphosphate (B83284) (TDP) group functions as a good leaving group, facilitating several of the subsequent chemical transformations. The use of dTDP-D-glucose is a common strategy in the biosynthesis of many deoxysugars found in natural products. jmb.or.kr In the context of glycopeptide antibiotics like vancomycin and chloroeremomycin, the genes encoding the enzymes for this compound and its epimer, epithis compound, are located within the same biosynthetic gene clusters. nih.govwikipedia.org While both UDP- and TDP-activated this compound can be utilized by glycosyltransferases, the endogenous pathway primarily involves TDP-sugars. nih.govacs.org
Early Enzymatic Modifications of Hexose (B10828440) Precursors
The initial steps in the this compound pathway involve the conversion of dTDP-D-glucose to an intermediate, dTDP-4-keto-6-deoxy-D-glucose. This transformation is catalyzed by a dTDP-D-glucose 4,6-dehydratase, an enzyme that carries out a fascinating oxidation-reduction reaction in the presence of NAD+. jmb.or.kr This key intermediate is a branch point for the biosynthesis of numerous unusual sugars. jmb.or.kr
Dedicated Enzymatic Catalysis in this compound Formation
Following the initial modifications, a dedicated suite of five enzymes, often designated as EvaA-E, orchestrates the intricate series of reactions to form the final this compound structure. wikipedia.orgnih.gov The biosynthesis of this compound and its C-4 epimer, epithis compound, follow an identical pathway until the final stereospecific reduction step. wikipedia.org
Mechanisms of C-2 Deoxygenation
The first dedicated step in the pathway is the C-2 deoxygenation of the hexose ring, a crucial modification for many bioactive deoxysugars. acs.orgnih.gov This reaction is catalyzed by the enzyme EvaA, a dehydratase. wikipedia.org The proposed mechanism involves the deprotonation at C-3 to form an enolate intermediate, which then facilitates the elimination of the hydroxyl group at C-2. wikipedia.org This dehydration reaction results in the formation of a 3,4-diketo intermediate.
Mechanisms of C-3 Amination and C-Methylation
The next two steps introduce the characteristic amino and methyl groups at the C-3 position. The 3,4-diketo intermediate first tautomerizes to its keto form. wikipedia.org Then, the enzyme EvaB, a PLP-dependent transaminase, catalyzes the introduction of an amino group at C-3, using L-glutamate as the nitrogen source. wikipedia.org
Following amination, the enzyme EvaC, a methyltransferase, adds a methyl group to the C-3 position. wikipedia.org This reaction proceeds via the formation of an enolate intermediate, which then attacks the methyl group of S-adenosyl-L-methionine (SAM), the methyl donor, within the active site of EvaC. wikipedia.org
Mechanisms of C-4 Ketoreduction and C-5 Epimerization
The final steps in the pathway involve modifications at the C-4 and C-5 positions. The enzyme EvaD catalyzes the epimerization at C-5. wikipedia.org This inversion of stereochemistry is a critical step in producing the L-lyxo configuration of this compound.
The ultimate step that differentiates the biosynthesis of this compound from epithis compound is the stereospecific reduction of the C-4 keto group. wikipedia.orgpnas.org This reaction is catalyzed by the NADH/NADPH-dependent ketoreductase, EvaE. wikipedia.org The specific EvaE enzyme encoded within the vancomycin biosynthetic gene cluster directs the reduction to form the axial hydroxyl group characteristic of L-vancosamine. wikipedia.org In contrast, the EvaE from the chloroeremomycin biosynthetic cluster produces the equatorial hydroxyl group of epithis compound. wikipedia.org
Stereochemical Control in this compound Biosynthesis
The biosynthesis of this compound and its stereoisomers is a complex process involving a sequence of enzymatic modifications starting from a glucose precursor. The crucial determinant of the final stereochemistry, particularly at the C-4 position, is the action of a specific reductase enzyme in the terminal step of the pathway. The biosynthetic pathways for this compound and its C-4 epimer, L-4-epi-vancosamine, are identical except for this final reductive step. wikipedia.org The core pathway involves dehydration, transamination, methylation, and epimerization before the final stereochemistry is set.
The enzyme responsible for this critical control is a C-4 ketoreductase, designated EvaE in the this compound pathway, which utilizes NADH or NADPH as a cofactor. wikipedia.org The specific version of this enzyme encoded within an organism's gene cluster dictates whether the axial hydroxyl of L-vancosamine or the equatorial hydroxyl of L-4-epi-vancosamine is formed from the common TDP-4-keto intermediate. wikipedia.orgpnas.org
Formation of L-Vancosamine Stereoisomers
The formation of L-vancosamine is characteristic of the vancomycin biosynthetic pathway. The gene cluster responsible for vancomycin production, known as the vps cluster, encodes a specific C-4 ketoreductase (EvaE). wikipedia.org This enzyme catalyzes the reduction of the C-4 keto group of the precursor, TDP-3-amino-3-C-methyl-2,3,6-trideoxy-L-xylo-hexopyranos-4-ulose. The reduction results in the formation of a hydroxyl group with an axial configuration on the pyranose ring, defining the stereochemistry of L-vancosamine. wikipedia.org
Formation of L-4-epi-Vancosamine Stereoisomers
In contrast, the biosynthesis of L-4-epi-vancosamine occurs in organisms that produce different glycopeptide antibiotics, such as chloroeremomycin. wikipedia.orgpnas.org The chloroeremomycin (cep) biosynthetic gene cluster contains a homologous but distinct gene for a C-4 ketoreductase. wikipedia.org This enzyme, acting on the identical TDP-4-keto precursor as in the this compound pathway, facilitates a hydride transfer that results in a hydroxyl group with an equatorial configuration at the C-4 position. pnas.org This change in stereochemistry from axial to equatorial defines the L-4-epi-vancosamine isomer, which is found in antibiotics like chloroeremomycin and oritavancin. pnas.org The difference in the C-4 hydroxyl orientation significantly impacts the biological activity of the final antibiotic.
| Feature | L-Vancosamine Biosynthesis | L-4-epi-Vancosamine Biosynthesis |
|---|---|---|
| Associated Antibiotic | Vancomycin | Chloroeremomycin |
| Gene Cluster | vps | cep |
| Key Enzyme | EvaE (vps-encoded) | C-4 Ketoreductase (cep-encoded) |
| Cofactor | NADH or NADPH | NADPH |
| Product C-4 Stereochemistry | Axial (-OH) | Equatorial (-OH) |
In Vitro Reconstitution of this compound Biosynthetic Pathways
Significant insights into the biosynthesis of these amino sugars have been gained from the in vitro reconstitution of the pathway for TDP-L-epithis compound. pnas.org Researchers successfully expressed and purified five enzymes from the chloroeremomycin biosynthetic cluster of Amycolatopsis orientalis. pnas.org These five proteins were sufficient to reconstitute the entire biosynthetic pathway, converting the starting substrate, TDP-4-keto-6-deoxy-D-glucose, into the final product, TDP-L-epithis compound. pnas.org
The reconstituted enzymatic cascade confirmed the individual functions of the proteins and the sequence of events: C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and the final C-4 ketoreduction. pnas.org This work provided definitive evidence for the roles of the enzymes and established a platform for producing novel sugar variants through combinatorial biosynthesis. pnas.org
| Enzyme (from Chloroeremomycin Cluster) | Catalyzed Step |
|---|---|
| ORF14 (EvaA homolog) | C-2 Deoxygenation |
| ORF25 (EvaB homolog) | C-3 Amination |
| ORF24 (EvaC homolog) | C-3 Methylation |
| ORF23 (EvaD homolog) | C-5 Epimerization |
| ORF26 (EvaE homolog) | C-4 Ketoreduction |
Comparative Biosynthesis of this compound and Related Deoxysugars
The biosynthetic pathways for this compound and L-4-epi-vancosamine are highly conserved and serve as prime examples of how subtle enzymatic differences can generate structural diversity. The primary point of divergence between the two pathways is the stereospecificity of the final C-4 ketoreductase enzyme. wikipedia.orgpnas.org While both pathways utilize a common set of enzymatic reactions to build the core 3-amino-3-C-methyl-2,3,6-trideoxyhexose scaffold, the terminal reductase dictates the final identity of the sugar. wikipedia.org
These sugars are components of different, but related, glycopeptide antibiotics. L-vancosamine is famously part of vancomycin, while L-4-epi-vancosamine is found attached to the heptapeptide (B1575542) core of chloroeremomycin. wikipedia.orgpnas.org The genes for the biosynthesis of these specialized sugars are typically found clustered with the genes for the antibiotic's peptide backbone, ensuring coordinated production. pnas.orgfcien.edu.uy While deoxysugars are relatively common features in natural products, the specific branched-chain structure of this compound, with both an amino group and a methyl group at the C-3 position, is unusual. pnas.org This unique structure is critical for the antibiotic's mechanism of action, and the stereochemical variations, such as that in L-4-epi-vancosamine, can lead to enhanced properties, including improved activity against resistant bacterial strains.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for this compound biosynthesis are not found in isolation; instead, they are clustered together with genes encoding the entire antibiotic scaffold and its subsequent modifications. frontiersin.orgnih.gov This co-localization ensures the coordinated production of all necessary components for the final antibiotic.
This compound Biosynthesis Genes within Glycopeptide Antibiotic BGCs (e.g., vcm, cep, VEG clusters)
The genetic instructions for this compound synthesis are embedded within the larger BGCs of glycopeptide antibiotics. frontiersin.org For instance, the vancomycin (vcm) BGC in Amycolatopsis orientalis contains the necessary genes for producing L-vancosamine. nih.govresearchgate.net Similarly, the chloroeremomycin (cep) BGC from Amycolatopsis orientalis A82846 encodes the enzymes for the biosynthesis of a closely related epimer, L-epithis compound. wikipedia.orgnih.gov
The biosynthesis of these amino sugars is also found in other glycopeptide BGCs, such as the balhimycin (B1255283) (bal) cluster and those identified in environmental DNA, designated as VEG (vancomycin-like environmental gene cluster). researchgate.net The presence of these gene sets across different clusters highlights their fundamental role in the production of this class of antibiotics. frontiersin.orgresearchgate.net While the core biosynthetic pathway is conserved, minor variations in the enzymes, particularly the final reductase, can lead to different stereochemical outcomes, such as the production of this compound versus epithis compound. wikipedia.orgfrontiersin.org
A set of seven genes has been identified as being associated with the production of the this compound moiety. researchgate.netacs.org The biosynthesis of epithis compound in the chloroeremomycin pathway has been well-studied and involves five key enzymes, designated EvaA-E, which convert a precursor molecule into the final amino sugar. wikipedia.orgfrontiersin.org Orthologous genes, named vcaA-E, are found in the vancomycin cluster. frontiersin.org
Functional Annotation of Key Biosynthetic Enzymes
The conversion of a common sugar precursor into the complex structure of this compound is achieved through a series of enzymatic reactions catalyzed by a dedicated set of proteins. wikipedia.orgfrontiersin.org The functions of these key enzymes have been elucidated through genetic and biochemical studies.
Genes Encoding Oxidoreductases and Dehydratases
The initial steps of this compound biosynthesis involve the modification of a nucleotide-activated sugar, typically TDP-D-glucose. wikipedia.org This process begins with the action of a 4,6-dehydratase, which converts the starting sugar into a 4-keto-6-deoxy intermediate. researchgate.net Following this, a 2,3-dehydratase, such as EvaA in the epithis compound pathway, catalyzes a deoxygenation step. frontiersin.orgnih.gov
An F420-dependent oxidoreductase, AntB7, has been identified as the catalyst for the final C-4'-ketoreduction step in this compound biosynthesis, which is distinct from the SDR family ketoreductase (EvaE) found in the epithis compound pathway. acs.org
Genes Encoding Aminotransferases and Methyltransferases
A crucial step in the pathway is the introduction of an amino group, which is catalyzed by an aminotransferase. frontiersin.org In the epithis compound pathway, the enzyme EvaB, a PLP-dependent aminotransferase, transfers an amino group to the sugar intermediate.
Following amination, a methyl group is added at the C-3 position. This reaction is carried out by a methyltransferase, EvaC, which utilizes S-adenosyl-methionine (SAM) as the methyl donor. wikipedia.org The pek BGC, for example, encodes two methyltransferases, one of which is likely involved in sugar methylation. frontiersin.org
Genes Encoding Epimerases and Reductases
Stereochemical modifications are critical for achieving the correct final structure of this compound. An epimerase, EvaD, is responsible for inverting the stereochemistry at the C-5 position of the sugar intermediate. wikipedia.orgasm.org
The final step in the biosynthesis of both this compound and epithis compound is a reduction reaction. wikipedia.org A reductase, designated EvaE in the epithis compound pathway, reduces a keto group at the C-4 position. frontiersin.orgasm.org The specific stereochemical outcome of this reduction, yielding either this compound or epithis compound, is determined by the particular reductase enzyme encoded within the BGC. wikipedia.org For instance, the VcaE enzyme in the vancomycin cluster produces L-vancosamine. frontiersin.orggenome.jp
Genetic Manipulation for Pathway Elucidation
Genetic manipulation techniques have been instrumental in dissecting the this compound biosynthetic pathway. By altering the genetic makeup of the producing organisms, researchers can infer the function of specific genes based on the resulting changes in metabolite production.
Gene knockout studies involve the targeted inactivation of a specific gene to observe its effect on the organism's phenotype, in this case, the production of this compound and its subsequent incorporation into the final antibiotic. In the context of this compound biosynthesis in Amycolatopsis orientalis, a customized PCR-targeting-based mutagenesis system has been employed to create mutants. nih.govresearchgate.net This approach has allowed for the experimental characterization of several enzymes encoded in the vancomycin biosynthesis cluster (vcm). nih.govresearchgate.net
For instance, inactivation of genes responsible for the later steps of this compound synthesis can lead to the accumulation of intermediate compounds or the production of glycopeptide variants lacking the this compound moiety. The isolation of rhamnose-modified and deglucosylated derivatives of antarmycin from genetically engineered mutant strains of Pseudonocardia antarctica provides evidence for the role of specific genes in sugar moiety attachment. researchgate.net Inactivation of the antD gene in this organism, a putative glycosyltransferase, completely abolished the production of the final glucosylated product, antarmycin A. acs.org This production was restored when the gene was reintroduced, confirming its role in this compound glucosylation. acs.org
The creation of multiple-gene knockout strains can have a cumulative effect on the production of secondary metabolites. frontiersin.org While not directly studying this compound, research on sophorolipid (B1247395) production demonstrated that a multiple-gene knockout strategy could significantly increase the final product yield by redirecting metabolic flux. frontiersin.org This principle could potentially be applied to enhance this compound biosynthesis.
Table 1: Selected Gene Knockout Studies Related to this compound and Glycopeptide Biosynthesis
| Gene(s) Knocked Out | Organism | Effect on Production | Reference |
| antD | Pseudonocardia antarctica | Abolished production of glucosylated antarmycin A | acs.org |
| Various tailoring enzymes | Amycolatopsis orientalis | Production of vancomycin variants | nih.govresearchgate.net |
| rlp, leu3, ztf1 (multiple knockout) | Starmerella bombicola | Increased sophorolipid production (demonstrates principle) | frontiersin.org |
Heterologous expression, the process of expressing a gene in a host organism that does not naturally have that gene, is a powerful tool for studying enzyme function and for producing novel compounds. This technique has been particularly useful in overcoming the challenges of genetic manipulation in some native producer strains. nih.govnih.gov
Several genes from the this compound and related deoxysugar biosynthetic pathways have been successfully expressed in more genetically tractable hosts like Streptomyces species. nih.gov For example, the gtfE gene from A. orientalis, encoding a glycosyltransferase, was expressed in Streptomyces toyocaensis, resulting in the production of a hybrid glycopeptide antibiotic. nih.gov Similarly, the methylation function of MtfA from A. orientalis and the halogenase activity of BhaA from Amycolatopsis balhimycina were verified through heterologous expression in S. toyocaensis. nih.gov
The entire complestatin (B1257193) biosynthetic gene cluster (54.5 kb) was reconstituted and heterologously expressed in Streptomyces lividans TK24, leading to the production of complestatin and, after further gene deletions, new derivatives. nih.gov The development of a Streptomyces venezuelae-based combinatorial biosynthesis system has enabled the production of glycosylated doxorubicin (B1662922) analogs by expressing genes for deoxysugar synthesis and transfer. asm.org This system has been used to generate a range of doxorubicin derivatives with different sugar moieties, demonstrating the potential for creating novel antibiotics. asm.org
Researchers have also reconstituted the biosynthetic pathway for TDP-L-epithis compound, a stereoisomer of this compound, in vitro using five enzymes (EvaA-E) from the chloroeremomycin producer. pnas.org Homologs of these five enzymes are also found in other glycopeptide gene clusters. pnas.org The heterologous expression and purification of the glycosyltransferase GtfA from the chloroeremomycin pathway allowed for detailed study of its timing and regioselectivity. nih.gov
Table 2: Examples of Heterologous Expression of this compound-Related Genes
| Gene(s) Expressed | Original Organism | Host Organism | Outcome | Reference |
| gtfE | Amycolatopsis orientalis | Streptomyces toyocaensis | Production of a hybrid glycopeptide | nih.gov |
| MtfA | Amycolatopsis orientalis | Streptomyces toyocaensis | Verified methylation function | nih.gov |
| BhaA | Amycolatopsis balhimycina | Streptomyces toyocaensis | Verified halogenase activity | nih.gov |
| Complestatin BGC | Streptomyces chartreusis | Streptomyces lividans | Production of complestatin and new analogs | nih.gov |
| Deoxysugar biosynthetic genes | Various | Streptomyces venezuelae | Production of glycosylated doxorubicin analogs | asm.org |
| GtfA | Chloroeremomycin producer | E. coli (for purification) | Characterization of enzyme kinetics and regioselectivity | nih.gov |
Gene Knockout Studies
Comparative Genomics of this compound-Producing Microorganisms
Comparative genomics allows for the identification of conserved genes and gene clusters across different species, providing insights into their evolutionary relationships and functional importance. The vancomycin biosynthetic gene cluster (vcm) in Amycolatopsis orientalis is approximately 64 kb. nih.govresearchgate.net The complete genome sequencing of A. orientalis has enabled detailed comparisons with other glycopeptide-producing actinomycetes. nih.govresearchgate.net
The genus Amycolatopsis exhibits significant genomic diversity, with genomes ranging from 5.62 Mb to 10.94 Mb. mdpi.com Pan-genome analysis of the genus has revealed a core genome alongside a large number of accessory and unique genes, many of which are involved in secondary metabolism. mdpi.com The vancomycin biosynthetic gene cluster found in A. orientalis strain KCTC 9412T was found to be identical to the cluster in strain ATCC 19795. nih.gov However, this cluster was not found in the genomes of A. orientalis DSM 43388 and DSM 46075, indicating that not all strains of a species necessarily produce the same secondary metabolites. nih.gov
The biosynthetic gene clusters for vancomycin (vcm), chloroeremomycin (cep), and balhimycin (bal) share a high degree of similarity, particularly in the genes responsible for the biosynthesis of the heptapeptide core and the precursor amino acids. researchgate.net The genes for this compound biosynthesis are also conserved. The biosynthesis of this compound and its epimer, epithis compound, are identical except for the final reductive step, which is catalyzed by different stereospecific enzymes (EvaE). wikipedia.org The vps cluster in vancomycin producers encodes an EvaE that yields this compound, while the cep cluster in chloroeremomycin producers encodes an EvaE that results in epithis compound. wikipedia.org
Comparative analysis of glycopeptide gene clusters from environmental DNA (eDNA) has revealed novel gene arrangements and combinations. pnas.org For example, one eDNA-derived cluster, the VEG cluster, was found to contain homologs of the five enzymes required for this compound biosynthesis (EvaA–E). pnas.org Phylogenetic reconciliation studies suggest that the genes for glycopeptide precursor biosynthesis are much older than the other components of the biosynthetic clusters, implying that these clusters arose from a pre-existing pool of genes. researchgate.net
Table 3: Comparison of this compound-Related Biosynthetic Gene Clusters
| Feature | Vancomycin (vcm) | Chloroeremomycin (cep) | Balhimycin (bal) | VEG Cluster (eDNA) |
| Producing Organism (example) | Amycolatopsis orientalis | Amycolatopsis orientalis | Amycolatopsis balhimycina | Uncultured soil bacterium |
| This compound-like Sugar | L-vancosamine | L-epithis compound | L-dehydrothis compound | Predicted this compound derivative |
| Key Differentiating Enzyme | Vps EvaE (results in this compound) | Cep EvaE (results in epithis compound) | Nonfunctional DvaE (results in 4-oxo intermediate) | Contains homologs of EvaA-E |
| Reference | wikipedia.org | pnas.orgwikipedia.org | acs.org | pnas.org |
Enzymatic Glycosylation Involving Vancosamine
Glycosyltransferases (GTs) Responsible for Vancosamine Attachment
The attachment of this compound and its related sugars is catalyzed by a specific subset of glycosyltransferases known as vancosaminyltransferases. These enzymes are part of the GT-B superfamily, which is characterized by a two-domain topology. nih.govnih.gov The N-terminal domain is primarily responsible for binding the acceptor substrate (the aglycone), while the C-terminal domain binds the nucleotide diphosphate (B83284) (NDP)-sugar donor. nih.govpnas.org
Several vancosaminyltransferases have been identified and characterized from the biosynthetic pathways of vancomycin (B549263) and chloroeremomycin (B1668801). researchgate.netfrontiersin.org These enzymes exhibit distinct substrate specificities and regiospecificities, leading to the diverse glycosylation patterns observed in these antibiotics.
GtfA: Found in the chloroeremomycin biosynthetic cluster, GtfA is a TDP-epi-vancosaminyltransferase. nih.govnih.gov It catalyzes the attachment of 4-epi-vancosamine to the β-hydroxytyrosine (β-OHTyr) residue at position 6 of the heptapeptide (B1575542) aglycone. nih.govnih.govpnas.orgresearchgate.net GtfA displays a preference for the monoglycosylated peptide substrate, desvancosaminyl-vancomycin (DVV), over the unglycosylated aglycone (AGV). pnas.orgnih.gov The enzyme is active with dTDP-L-epi-vancosamine as the sugar donor. pnas.org
GtfC: Also from the chloroeremomycin pathway, GtfC is an L-epi-vancosaminyltransferase that acts in tandem with other GTs. researchgate.netpnas.org It transfers 4-epi-vancosamine to the C2-hydroxyl group of the glucose moiety already attached to the heptapeptide, forming a disaccharide. researchgate.netnih.gov GtfC can utilize both UDP- and dTDP-4-epi-vancosamine as sugar donors. pnas.org
GtfD: This TDP-vancosaminyltransferase is from the vancomycin biosynthetic pathway. acs.orgacs.org GtfD is responsible for attaching L-vancosamine to the monoglucosylated heptapeptide intermediate, creating the characteristic disaccharide of vancomycin. frontiersin.orgacs.org It shows some flexibility in its sugar donor, being able to use both UDP- and dTDP-vancosamine. pnas.org
GtfE: A D-glucosyltransferase from the vancomycin pathway, GtfE catalyzes the initial glycosylation step, attaching glucose to the heptapeptide aglycone. frontiersin.orgacs.org While not a vancosaminyltransferase itself, its action is a prerequisite for GtfD activity. GtfE is noted for its ability to glucosylate both its natural substrate, the vancomycin aglycone, and other unnatural substrates. acs.org
Below is an interactive table summarizing the key characteristics of these vancosaminyltransferases.
| Enzyme | Source Organism (Antibiotic) | Function | Sugar Donor | Acceptor Substrate | Attachment Site |
| GtfA | Amycolatopsis orientalis (Chloroeremomycin) | Transfers 4-epi-vancosamine | dTDP-4-epi-vancosamine | Desvancosaminyl-vancomycin (DVV) | β-OHTyr-6 of aglycone |
| GtfC | Amycolatopsis orientalis (Chloroeremomycin) | Transfers 4-epi-vancosamine | UDP/dTDP-4-epi-vancosamine | Desvancosaminyl-vancomycin (DVV) | C2-OH of glucose moiety |
| GtfD | Amycolatopsis orientalis (Vancomycin) | Transfers L-vancosamine | UDP/dTDP-vancosamine | Desvancosaminyl-vancomycin (DVV) | C2-OH of glucose moiety |
| GtfE | Amycolatopsis orientalis (Vancomycin) | Transfers D-glucose | UDP-glucose | Vancomycin aglycone (AGV) | Hpg4 of aglycone |
The precise location of this compound attachment on the aglycone is a critical determinant of the final antibiotic's structure and activity. This regiospecificity is strictly controlled by the respective glycosyltransferases.
The glycosylation process often occurs in a stepwise manner. In the biosynthesis of chloroeremomycin, GtfB first attaches a glucose molecule to the aglycone (AGV) to form DVV. nih.govnih.gov Subsequently, GtfA transfers an epi-vancosamine moiety to the β-OHTyr-6 residue of DVV. nih.govpnas.orgresearchgate.net In a separate step, GtfC adds another epi-vancosamine to the glucose on DVV. researchgate.net This sequential action highlights the regiospecificity of these enzymes. GtfA specifically targets the peptide backbone, while GtfC targets the appended glucose. researchgate.net In the vancomycin pathway, GtfE first glucosylates the aglycone, and then GtfD adds this compound to this glucose. frontiersin.orgacs.org
The structure of the acceptor substrate significantly influences the efficiency of the glycosylation reaction. For instance, GtfA shows a strong preference for the glucosylated aglycone DVV over the non-glucosylated AGV or the disaccharide-containing epivancomycin. nih.gov This suggests that the presence of the initial glucose moiety on the aglycone correctly positions the substrate within the enzyme's active site for the subsequent this compound attachment. Modifications to the C- and N-termini of the aglycon can also affect the rate and efficiency of glycosylation. acs.org The ability of some of these enzymes, like GtfE, to accept modified aglycones opens up possibilities for creating novel glycopeptide derivatives through chemoenzymatic approaches. researchgate.net
Regiospecificity of this compound Glycosylation on Aglycones
Attachment to Heptapeptide Aglycones (e.g., DVV, AGV)
Mechanistic Investigations of Vancosaminyl Transfer
Understanding the catalytic mechanism of vancosaminyltransferases is crucial for engineering these enzymes for the production of novel antibiotics. Structural and kinetic studies have provided insights into their active sites and the key residues involved in catalysis.
Crystal structures of GtfA and GtfD complexed with their substrates have revealed important details about their active sites. nih.govacs.org These enzymes possess a deep crevice in the N-terminal domain where the aglycone acceptor binds. acs.org The nucleotide-sugar donor binds in the cleft between the two domains. nih.govacs.org
In GtfA, the reactive hydroxyl group of the bound glycopeptide acceptor forms hydrogen bonds with the side chains of Ser-10 and Asp-13, identifying them as potentially important for catalysis. nih.govnih.gov Similarly, in GtfD, structural and kinetic analyses point to Asp-13 as a catalytic general base, with a possible secondary role for Thr-10. acs.orgdrugbank.com This Ser/Thr and Asp motif is highly conserved among the vancomycin group of glycosyltransferases, suggesting a common catalytic mechanism. nih.gov Upon substrate binding, the enzymes can undergo a conformational change from an open to a closed form, which is thought to be important for catalysis. nih.govnih.gov
Substrate Binding and Conformational Dynamics
The enzymatic transfer of this compound is a highly specific process governed by intricate molecular interactions and dynamic conformational changes within the glycosyltransferase enzyme. Vancosaminyltransferases, such as GtfA and GtfD, belong to the GT-B superfamily of glycosyltransferases, which are characterized by a bi-domain structure with a flexible linker region. This architecture allows for significant conformational flexibility, which is crucial for substrate binding and catalysis.
Structural studies of the TDP-epi-vancosaminyltransferase GtfA from the chloroeremomycin biosynthetic pathway have provided significant insights into the binding mechanism. The enzyme features a distinct N-terminal domain and a C-terminal domain that form a cleft where the substrates bind. The acceptor substrate, a glycopeptide aglycone, binds to a relatively exposed surface on the N-terminal domain. nih.gov In contrast, the donor substrate, a nucleotide-activated form of this compound (e.g., TDP-epi-vancosamine), binds within the interdomain cleft. nih.gov
A critical aspect of the catalytic cycle is a significant conformational change upon substrate binding. The enzyme transitions from an "open" conformation in the absence of the donor substrate to a "closed" conformation when the nucleotide-sugar binds. nih.govpnas.org This closure involves a hinge-like motion of the two domains, bringing them closer together. This movement is essential for catalysis as it properly orients the substrates for the glycosidic bond formation and sequesters the active site from the solvent. nih.gov This "induced fit" model ensures the precise positioning of the reactive groups for efficient transfer of the this compound moiety. researchgate.net
Key amino acid residues within the active site play crucial roles in substrate recognition and catalysis. For instance, in GtfA, the hydroxyl group of the tyrosine residue on the peptide acceptor, which is the site of glycosylation, forms hydrogen bonds with the side chains of specific serine and aspartic acid residues within the N-terminal domain, highlighting their potential catalytic importance. nih.govresearchgate.net The binding of the glycopeptide is further stabilized by interactions such as parallel stacking between aromatic residues of the enzyme and the substrate. nih.gov
Interactive Table: Key Residues in Vancosaminyltransferase GtfA Involved in Substrate Binding
| Residue | Domain | Role in Binding | Reference |
| Ser-10 | N-terminal | Hydrogen bonding with the reactive hydroxyl group of the acceptor substrate. | nih.govresearchgate.net |
| Asp-13 | N-terminal | Hydrogen bonding with the reactive hydroxyl group of the acceptor substrate; potential catalytic base. | nih.govresearchgate.netresearchgate.netnih.gov |
| Tyr-141 | N-terminal | Parallel stacking interaction with the chlorotyrosine moiety of the acceptor substrate. | nih.gov |
Kinetic Characterization of Vancosaminyltransferases
Understanding the kinetic parameters of vancosaminyltransferases is essential for elucidating their catalytic efficiency and substrate specificity. Steady-state kinetic analyses have been performed on enzymes such as GtfA, which is involved in the biosynthesis of chloroeremomycin.
GtfA catalyzes the transfer of 4-epi-vancosamine from dTDP-L-epi-vancosamine to the vancomycin aglycone derivative, desvancosaminyl-vancomycin (DVV). Kinetic studies have revealed that GtfA is a relatively slow enzyme compared to other glycopeptide glycosyltransferases. pnas.org The maximal velocity (kcat) for the GtfA-catalyzed reaction has been determined to be 2.3 min-1. pnas.orgresearchgate.net
The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, provides insight into the enzyme's affinity for its substrates. For GtfA, the Km for the donor substrate, dTDP-L-epithis compound, was determined to be 218 µM. pnas.orgresearchgate.net The Km for the acceptor substrate, DVV, was found to be 107 µM. pnas.orgresearchgate.net These values indicate a moderate affinity of the enzyme for its substrates. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.
Interactive Table: Kinetic Parameters of Vancosaminyltransferase GtfA
| Substrate | Parameter | Value | Reference |
| dTDP-L-epi-vancosamine | Km | 218 µM | pnas.orgresearchgate.net |
| Desvancosaminyl-vancomycin (DVV) | Km | 107 µM | pnas.orgresearchgate.net |
| GtfA | kcat | 2.3 min-1 | pnas.orgresearchgate.net |
Engineering Glycosyltransferases for Chemoenzymatic Synthesis and Modified this compound Transfer
The remarkable specificity of glycosyltransferases, including vancosaminyltransferases, makes them powerful tools for the chemoenzymatic synthesis of novel glycopeptide antibiotics and other glycoconjugates. pnas.org By engineering these enzymes, it is possible to alter their substrate specificity, enabling the transfer of modified this compound analogues or glycosylation of non-natural acceptor molecules. nih.gov
One successful strategy for engineering glycosyltransferases is the creation of chimeric enzymes through domain swapping. researchgate.net Since the N-terminal and C-terminal domains of GT-B glycosyltransferases are primarily responsible for acceptor and donor substrate specificity, respectively, combining domains from different enzymes can generate catalysts with novel properties. researchgate.net For example, a chimeric enzyme created by fusing the N-terminal domain of GtfA with the C-terminal domain of another glycosyltransferase, Orf1, resulted in a hybrid enzyme capable of transferring N-acetylglucosamine or glucose onto the vancomycin aglycone. researchgate.net This approach demonstrates the modularity of these enzymes and provides a rational basis for designing biocatalysts with desired specificities.
Directed evolution is another powerful technique for altering the substrate promiscuity of glycosyltransferases. kisti.re.kr This method involves generating a large library of enzyme variants through random mutagenesis and then screening for mutants with the desired activity, such as the ability to transfer a modified this compound. nih.gov This approach mimics the process of natural evolution in the laboratory to develop enzymes with enhanced or novel functionalities without requiring detailed structural information.
Engineered glycosyltransferases have been utilized in chemoenzymatic strategies to produce vancomycin analogues with improved properties. For instance, GtfE and GtfD have been used in a two-step glycosylation process to introduce a disaccharide onto modified vancomycin aglycons. nih.gov This chemoenzymatic approach allows for the synthesis of a diverse set of vancomycin derivatives that can be screened for enhanced activity against resistant bacterial strains. nih.gov Furthermore, the ability of some glycosyltransferases to utilize sugar donors with chemical handles, such as azido (B1232118) groups, opens up possibilities for further diversification through click chemistry. nih.gov This combinatorial approach, integrating enzymatic glycosylation with chemical modification, is a promising avenue for the rapid generation and evaluation of new glycopeptide antibiotics. nih.gov
Research Methodologies for Studying Vancosamine
Biochemical Characterization of Vancosamine Biosynthetic and Glycosylating Enzymes
Unraveling the complex biosynthetic pathway of this compound requires the detailed study of the enzymes responsible for its formation and its subsequent attachment to the glycopeptide scaffold. This involves expressing these enzymes in manageable hosts, purifying them, and analyzing their specific functions through in vitro tests.
The enzymes involved in this compound biosynthesis are often sourced from their native producers, primarily actinobacteria of the genus Amycolatopsis. nih.govnih.gov However, studying these enzymes directly in their native hosts is often impractical. Therefore, a common and powerful strategy is heterologous expression, where the genes encoding the enzymes of interest are cloned and expressed in a more tractable host, most frequently Escherichia coli. researchgate.netnih.govpnas.org
Genes for biosynthetic enzymes, such as the "Eva" enzymes (EvaA-E) responsible for converting dTDP-4-keto-6-deoxy-D-glucose into TDP-L-epithis compound, and glycosyltransferases (Gtfs), such as GtfD and GtfE from the vancomycin (B549263) cluster, are subcloned into specialized expression vectors like those from the pET series. nih.govresearchgate.net These vectors are introduced into E. coli strains, such as BL21(DE3), which are engineered for high-level protein production upon induction. nih.gov
Once expressed, the proteins are purified to near homogeneity to allow for specific functional analysis. A widely used method is affinity chromatography, often involving an N-terminal or C-terminal polyhistidine-tag (His-tag) engineered onto the recombinant protein. This tag allows the protein to bind selectively to a resin containing immobilized nickel or cobalt ions, after which it can be eluted in a highly pure form. researchgate.net
Table 1: Examples of Heterologously Expressed this compound-Related Enzymes This table is interactive. Data can be sorted by clicking on the headers.
| Enzyme | Source Organism | Function in Biosynthesis | Expression Host |
|---|---|---|---|
| GtfA | Amycolatopsis orientalis (chloroeremomycin cluster) | Transfers 4-epi-vancosamine to the β-OH-Tyr₆ residue of the aglycone. nih.govresearchgate.net | E. coli BL21(DE3) nih.gov |
| GtfB | Amycolatopsis orientalis (chloroeremomycin cluster) | Glucosylates the glycopeptide aglycone. nih.govresearchgate.net | E. coli researchgate.net |
| GtfD | Amycolatopsis orientalis (vancomycin cluster) | Transfers L-vancosamine to the glucose moiety on the aglycone. nih.govacs.org | E. coli researchgate.netacs.org |
| GtfE | Amycolatopsis orientalis (vancomycin cluster) | Glucosylates vancomycin aglycone. nih.govresearchgate.netacs.org | E. coli researchgate.netacs.org |
| EvaA-E | Amycolatopsis orientalis (chloroeremomycin cluster) | Catalyze the multi-step conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-L-epithis compound. pnas.orgfrontiersin.org | E. coli researchgate.netnih.gov |
With purified enzymes in hand, researchers can perform in vitro assays to determine their specific function, substrate specificity, and kinetic parameters. These assays typically involve incubating the purified enzyme with its putative substrates in a controlled buffer system that mimics physiological conditions (e.g., specific pH and temperature). pnas.orgfrontiersin.org
For a glycosyltransferase like GtfA, the reaction mixture would contain the purified enzyme, the acceptor substrate (e.g., desvancosaminyl-vancomycin, DVV), and the activated sugar donor (e.g., dTDP-β-L-4-epi-vancosamine). nih.govresearchgate.net For the biosynthetic enzymes, such as those in the Eva pathway, the substrate for one enzyme is the product of the previous one, allowing for the step-by-step reconstitution of the entire pathway in a test tube. nih.govpnas.org
The progress of the reaction and the identity of the products are monitored using analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the reaction components, allowing for the detection of newly formed product peaks. nih.govresearchgate.net The molecular weight of the compounds in these peaks is then confirmed using mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which verifies that the enzymatic reaction produced the expected molecular product. nih.govresearchgate.netnih.gov These methods were used to confirm that GtfA transfers 4-epi-vancosamine to DVV to generate chloroorienticin B. nih.gov
Table 2: Selected Kinetic Data for this compound-Related Glycosyltransferases This table is interactive. Data can be sorted by clicking on the headers.
| Enzyme | Substrate(s) | Product | Kinetic Parameter |
|---|---|---|---|
| GtfA | DVV and dTDP-4-epi-vancosamine | Chloroorienticin B | Vmax = 2.3 per minute nih.gov |
| GtfB | Vancomycin aglycone and UDP-glucose | Desvancosaminyl-vancomycin (DVV) | kcat = 17 min⁻¹ researchgate.net |
| GtfE | Vancomycin aglycone and UDP-glucose | Desvancosaminyl-vancomycin (DVV) | kcat = 60 min⁻¹ researchgate.net |
| GtfE | Teicoplanin aglycone and UDP-glucose | Glucosylated teicoplanin aglycone | kcat = 20 min⁻¹ researchgate.net |
Heterologous Expression and Protein Purification Strategies
Synthetic Approaches to this compound and its Nucleotide-Sugar Donors
Chemical synthesis provides essential tools for studying this compound, enabling access to nucleotide-activated sugar donors that are difficult to produce biologically and creating novel derivatives for research and therapeutic development.
Chemoenzymatic synthesis is a powerful hybrid approach that combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govmdpi.commdpi.com This strategy is particularly valuable for producing the nucleotide-activated donors required by glycosyltransferases, such as UDP-vancosamine and dTDP-epithis compound. nih.govfrontiersin.org While the full enzymatic reconstitution of the TDP-L-epithis compound biosynthetic pathway is possible, the yields can be insufficient for extensive biochemical studies. nih.govresearchgate.net
To overcome this, researchers have developed chemical routes to synthesize the sugar portion, which is then coupled to the nucleotide diphosphate (B83284) using enzymes. nih.gov For instance, a chemical synthesis was developed for UDP-β-L-4-epi-vancosamine, which was then successfully used as a substrate for the glycosyltransferases GtfC and GtfD. researchgate.netacs.org Similarly, a synthetic route to UDP-vancosamine was developed and used to achieve the two-step enzymatic glycosylation of the vancomycin aglycone, ultimately completing a total synthesis of vancomycin itself. acs.org This approach allows for the production of larger quantities of these crucial reagents and enables the creation of unnatural nucleotide sugar donors to explore the substrate flexibility of glycosyltransferases. researchgate.net
Purely chemical synthesis offers the ability to create this compound derivatives and analogues that are inaccessible through biological means. These synthetic molecules can serve as research probes to investigate antibiotic mechanisms or as building blocks for novel drugs. nih.gov A major hurdle in the chemical synthesis of a complex molecule like this compound is controlling the stereochemistry at its multiple chiral centers. tandfonline.com
Modern synthetic strategies employ highly stereoselective reactions to achieve the desired 3D arrangement. rsc.org For example, in the total synthesis of vancomycin, a key step involved the stereoselective coupling of a chemically synthesized this compound fluoride (B91410) donor with a protected glucose acceptor. nih.gov This glycosylation reaction, promoted by a Lewis acid, successfully formed the critical disaccharide unit of vancomycin, albeit with the challenge of controlling the formation of the desired α-anomer over the β-anomer. nih.gov Such synthetic probes are instrumental in creating modified glycopeptides, such as those with alterations in the peptide backbone or with novel peripheral groups, to study structure-activity relationships and develop antibiotics that can overcome resistance. nih.gov
Chemoenzymatic Synthesis of Nucleotide-Activated this compound Derivatives (e.g., UDP-vancosamine, dTDP-epithis compound)
Genetic Engineering and Metabolic Pathway Manipulation
Genetic and metabolic engineering involves the targeted modification of an organism's genetic material to alter its metabolic pathways. numberanalytics.comslideshare.net This technology is applied to the study of this compound to elucidate its biosynthetic pathway, increase production yields, and generate novel glycopeptide antibiotics through combinatorial biosynthesis.
The fundamental strategies involve gene overexpression and gene inactivation. numberanalytics.com Overexpression of an entire biosynthetic gene cluster, or key rate-limiting enzymes within it, can significantly boost the production of the final product. frontiersin.org Conversely, gene inactivation, or "knockout," is a powerful tool for functional genomics. By deleting a specific gene in the this compound biosynthetic pathway, researchers can observe which intermediate compound accumulates. For example, the inactivation of antC, a glycosyltransferase gene, resulted in the accumulation of the glycopeptide aglycone without the this compound sugar, confirming AntC's role in attaching this moiety. researchgate.net
This toolbox also enables "combinatorial biosynthesis," where genes from different biosynthetic pathways are mixed and matched. frontiersin.org Researchers have successfully expressed glycosyltransferases in host organisms that produce different glycopeptide scaffolds or unnatural sugars. For example, glycosyltransferases from the A. orientalis vancomycin producer were shown to accept the unnatural sugar 4-epi-vancosamine to generate novel hybrid glycopeptides. frontiersin.org This manipulation of metabolic pathways opens up possibilities for creating libraries of new antibiotic compounds that are not easily accessible by chemical synthesis alone. acs.org
Gene Deletion and Insertion in this compound Producer Strains
Genetic manipulation of the native producer strains, primarily species of the actinomycete genus Amycolatopsis, is a fundamental strategy for elucidating the function of genes within the this compound biosynthetic cluster. By systematically deleting or inactivating specific genes, researchers can observe the resulting changes in metabolite production, thereby assigning function to the targeted gene.
Early efforts in this area established gene cloning systems for producers like Amycolatopsis mediterranei (producer of balhimycin) and Amycolatopsis orientalis (producer of vancomycin and chloroeremomycin). nih.gov For instance, the inactivation of the glycosyltransferase gene bgtfB in A. mediterranei resulted in the production of four different compounds that were not glycosylated but retained antibiotic activity. nih.gov This demonstrated the gene's role in attaching a sugar moiety to the peptide core. Similarly, deletion of oxygenase genes like bpsD, oxyD, or bhp (B1578011) was shown to completely abolish glycopeptide antibiotic biosynthesis, confirming their essential role in forming the peptide scaffold upon which this compound is later attached. researchgate.net
More recently, the development of powerful genome editing tools, particularly the CRISPR/Cas9 system, has revolutionized the genetic manipulation of these strains. actanaturae.ru In the vancomycin-producing strain Amycolatopsis keratiniphila HCCB10007, a CRISPR/Cas9-mediated system was developed to delete large fragments of a competing secondary metabolite pathway, the ECO-0501 biosynthetic gene cluster (BGC). frontiersin.orgresearchgate.net Since the vancomycin and ECO-0501 pathways share common precursors, deleting the ECO-0501 BGC was hypothesized to redirect these precursors toward vancomycin synthesis. frontiersin.org The experiments successfully deleted large genomic fragments, ranging from 7.7 kb to as large as 87.5 kb, with high efficiency. researchgate.net As a result, the engineered mutant strains exhibited a significant increase in vancomycin production, with yields improving by 30% to 40%. researchgate.net These studies showcase how targeted gene deletion not only helps in functional characterization but also serves as a potent strategy for industrial strain improvement. frontiersin.org
Table 1: Examples of Gene Deletion Studies in this compound-Related Producer Strains
| Producer Strain | Target Gene(s) / Cluster | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Amycolatopsis mediterranei DSM5908 | bgtfB (glycosyltransferase) | Gene Disruption | Production of non-glycosylated, but still active, balhimycin (B1255283) analogues. | nih.gov |
| Amycolatopsis balhimycina | bpsD, oxyD, bhp (oxygenases) | Gene Deletion | Abolished glycopeptide antibiotic biosynthesis, confirming their role in peptide core formation. | researchgate.net |
| Amycolatopsis keratiniphila HCCB10007 | ECO-0501 BGC (competing pathway) | CRISPR/Cas9 Deletion (up to 87.5 kb) | Vancomycin production increased by 30-40%, demonstrating a successful strain improvement strategy. | frontiersin.orgresearchgate.net |
Heterologous Production of this compound and its Conjugates in Model Organisms
While genetic manipulation of native producers is powerful, these strains are often slow-growing and genetically intractable. frontiersin.org Heterologous expression—the transfer of biosynthetic genes into a more easily manipulated host organism—offers a complementary approach to study this compound biosynthesis and to produce novel compounds. acs.org Model organisms like Escherichia coli and various Streptomyces species are favored as heterologous hosts due to their well-characterized genetics, faster growth, and established genetic tools. frontiersin.orghuji.ac.il
Streptomyces species such as Streptomyces coelicolor, Streptomyces lividans, and Streptomyces toyocaensis have been successfully used as hosts. nih.govfrontiersin.org In a notable example, glycosyltransferase genes from the vancomycin and chloroeremomycin (B1668801) producers were expressed in S. toyocaensis. nih.gov This allowed for the creation of new hybrid glycopeptide antibiotics. nih.gov The entire chloroeremomycin biosynthetic gene cluster, which includes the genes for 4-epi-vancosamine synthesis, has been transferred to a Streptomyces host, creating a platform for producing different scaffold variants and further modifying them with tailoring enzymes. acs.org For instance, the S. coelicolor M1154 strain, which has had its major native secondary metabolite pathways deleted, serves as a clean chassis for the heterologous production of complex molecules like glycopeptide antibiotics. acs.orgacs.org
E. coli is another widely used host, particularly for expressing individual enzymes or smaller subsets of pathway genes. huji.ac.il The five enzymes (EvaA-E) responsible for converting TDP-D-glucose into TDP-L-epithis compound were heterologously expressed in E. coli, which enabled their purification and the complete in-vitro reconstitution of the epithis compound biosynthetic pathway. pnas.org This work was crucial for characterizing the function of each enzyme and identifying the pathway intermediates. pnas.orgnih.gov Similarly, glycosyltransferases like GtfA from the chloroeremomycin producer were expressed in E. coli BL21(DE3) cells, purified, and used in in-vitro assays to determine their substrate specificity and reaction kinetics. researchgate.netnih.gov These heterologous expression systems are indispensable for producing the enzymes needed for detailed structural and mechanistic studies.
Table 2: Heterologous Expression Systems for this compound-Related Studies
| Expressed Component(s) | Host Organism | Purpose | Key Outcome | Reference |
|---|---|---|---|---|
| Glycosyltransferase genes (from A. orientalis) | Streptomyces toyocaensis | Combinatorial Biosynthesis | Production of novel hybrid glycopeptide antibiotics. | nih.gov |
| Epithis compound biosynthetic enzymes (EvaA-E) | Escherichia coli | Enzyme Characterization | In-vitro reconstitution of the complete TDP-L-epithis compound pathway. | pnas.org |
| Glycosyltransferase GtfA | Escherichia coli | Enzyme Purification & Kinetic Analysis | Enabled detailed study of GtfA's substrate specificity and enzymatic reconstitution of chloroeremomycin. | nih.gov |
| Misaugamycin BGC (includes this compound synthesis genes) | Streptomyces coelicolor M1154 | Natural Product Discovery | Heterologous production of a novel glycopeptide antibiotic. | acs.org |
Structural Biology of this compound-Related Enzymes
Understanding the precise mechanisms of this compound biosynthesis and its subsequent attachment to the glycopeptide core requires atomic-level structural information of the involved enzymes. Techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy provide detailed three-dimensional views of these molecular machines and their interactions with substrates.
X-ray Crystallography of Biosynthetic and Glycosylating Enzymes
X-ray crystallography has been instrumental in revealing the architectures of key enzymes in the this compound pathway, particularly the glycosyltransferases (Gtfs) that attach the sugar to the peptide scaffold. scispace.com These enzymes, such as GtfA and GtfD, belong to the GT-B glycosyltransferase superfamily, characterized by a two-domain topology with the active site located in a cleft between the domains. pnas.orgacs.org
The crystal structure of GtfD, the vancosaminyltransferase from the vancomycin biosynthetic pathway, was solved at 2.0 Å resolution in a complex with its nucleotide (TDP) and glycopeptide acceptor substrates. acs.orgfrontiersin.org The structure revealed that the acceptor substrate binds in a deep crevice within the N-terminal domain, while the TDP donor binds in the interdomain cleft. acs.org Structural and kinetic analyses identified Asp13 as a likely catalytic general base, crucial for activating the acceptor hydroxyl group for nucleophilic attack. acs.org
Similarly, the 2.8 Å crystal structure of GtfA, the epivancosaminyltransferase from the chloroeremomycin pathway, was determined in complex with vancomycin. pnas.orgpnas.orgnih.gov These structures provided the first direct look at how the glycopeptide acceptor binds to this class of enzymes. pnas.org The acceptor's reactive hydroxyl group was observed forming hydrogen bonds with the side chains of Ser-10 and Asp-13, again highlighting their potential catalytic roles. pnas.orgnih.gov The crystallographic work on GtfA also captured the enzyme in both "open" and "closed" conformations, illustrating the significant conformational changes that occur upon substrate binding. researchgate.netpnas.org Furthermore, the structure of EvaA, a 2,3-dehydratase involved in the early steps of this compound biosynthesis, was solved, providing the first structural analysis of this class of enzymes and revealing its similarity to the Nudix hydrolase superfamily. researchgate.net
Table 3: Crystallographic Data of this compound-Related Enzymes
| Enzyme | Source Organism | PDB ID | Resolution (Å) | Key Structural Insights | Reference |
|---|---|---|---|---|---|
| GtfA (epivancosaminyl-transferase) | A. orientalis | 1PNV, 1PNW | 2.8 | Revealed acceptor binding mode; identified Ser-10 and Asp-13 as key catalytic residues; showed open and closed conformations. | pnas.orgpnas.org |
| GtfD (vancosaminyl-transferase) | Vancomycin Producer | 1RRV | 2.0 | Detailed interactions with TDP and acceptor substrate; supported Asp13 as the catalytic base. | acs.org |
| EvaA (2,3-dehydratase) | A. orientalis | 1L9A | 1.7 | First structure of a sugar 2,3-dehydratase; showed similarity to Nudix hydrolases and identified two potential binding pockets. | researchgate.net |
Cryo-Electron Microscopy and NMR Spectroscopy in Enzyme-Substrate Complex Analysis
While X-ray crystallography provides high-resolution static snapshots, cryo-EM and NMR spectroscopy are powerful techniques for studying the dynamic nature of enzyme-substrate interactions. These methods are crucial for understanding the conformational changes that enzymes undergo during their catalytic cycle. researchgate.net
NMR spectroscopy is particularly well-suited for studying enzyme-substrate interactions in solution, providing insights into binding events, conformational dynamics, and reaction kinetics in real-time. numberanalytics.com Techniques like Saturation Transfer Difference (STD) NMR can identify the specific parts of a substrate (the binding epitope) that are in close contact with the enzyme. unl.pt For glycopeptide antibiotics, NMR has been used extensively to study the interaction of vancomycin itself with its bacterial cell-wall target, D-Ala-D-Ala, confirming the hydrogen bonding network essential for its antibiotic activity. mdpi.com Though specific NMR studies on this compound biosynthetic enzymes are less reported, the principles are directly applicable. By using isotopically labeled substrates or enzyme residues, one could use NMR to map the binding interface and track the conformational changes in both the enzyme and the this compound precursor upon complex formation. unl.pt
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. nih.gov For large enzyme systems, cryo-EM can capture multiple conformational states from a single sample, providing a "movie" of the enzyme in action. cam.ac.uk For example, cryo-EM studies of ribosomal methyltransferases have revealed how these enzymes bind to the ribosome and select their specific substrate. nih.gov In the context of this compound, cryo-EM could be applied to larger multi-enzyme complexes involved in the pathway or to trap transient enzyme-substrate complexes, complementing the high-resolution data from X-ray crystallography. The conformational flexibility observed in the crystal structures of GtfA, showing distinct open and closed states, is precisely the type of dynamic behavior that cryo-EM and NMR are adept at characterizing in solution. acs.orgresearchgate.net
Advanced Research Topics and Future Directions
Exploration of Cryptic Vancosamine Biosynthetic Pathways from Environmental Genomes
The vast majority of microbial species have not been cultured in the laboratory, and their genomes represent a massive, untapped reservoir of novel natural product biosynthetic pathways. nih.govmdpi.com Many of these pathways are "cryptic" or "silent," meaning they are not expressed under standard laboratory conditions. nih.govmdpi.comresearchgate.net Environmental DNA (eDNA) megalibraries, which contain large fragments of DNA isolated directly from environmental samples like soil, provide a powerful tool to access these uncultured microbial gene clusters. pnas.org
Researchers have successfully screened eDNA libraries to find novel glycopeptide antibiotic biosynthetic gene clusters (BGCs). pnas.org For instance, a study using an eDNA megalibrary from soil uncovered two new glycopeptide BGCs, designated VEG and TEG. pnas.org The more common VEG cluster, found in approximately 1 in every 2 million clones, was predicted to produce a type II glycopeptide and notably contained homologs of all five enzymes (EvaA–E) required for this compound biosynthesis. pnas.org This discovery highlights that soil microbiomes are a rich source for new glycopeptide BGCs, including those that encode the machinery for producing this compound or its derivatives. pnas.org The identification of these cryptic pathways from environmental sources opens the door to discovering novel glycopeptide antibiotics with potentially enhanced properties. nih.govpnas.org
Synthetic Biology for this compound Pathway Engineering
Synthetic biology provides a powerful framework for the targeted manipulation of biosynthetic pathways to produce novel compounds or improve yields of existing ones. acs.orgnih.gov This approach treats genes and enzymes as modular "parts" that can be assembled into "devices" (gene assemblies) within a suitable host organism or "chassis" to generate engineered natural products. acs.orgnih.gov In the context of this compound, synthetic biology is being applied to engineer the glycosylation patterns of complex antibiotics, a crucial step for their biological activity. acs.orgfrontiersin.org
The enzymes involved in this compound biosynthesis and its subsequent attachment to the glycopeptide core are prime targets for engineering. acs.org By harnessing the promiscuity of these enzymes and combining them in new ways, researchers can create diverse libraries of glycopeptide analogs for drug discovery. nih.govresearchgate.net
Rational design involves creating new molecules or pathways based on a detailed understanding of molecular structure and function. nih.gov In this compound research, this includes altering enzymes to accept different substrates or manipulating regulatory elements to control pathway expression. A key strategy within synthetic biology is pathway refactoring, where a native BGC is redesigned to decouple it from its complex original regulation. frontiersin.org This often involves replacing native promoters with well-characterized inducible or constitutive promoters and expressing the pathway in a genetically tractable heterologous host, such as certain Streptomyces species. frontiersin.orgsemanticscholar.org
This refactoring approach allows for more precise control over the production of the target metabolite and can help to activate silent BGCs. frontiersin.orgsemanticscholar.org For example, the biosynthetic pathway of balhimycin (B1255283), an antibiotic closely related to vancomycin (B549263), was successfully manipulated by inactivating a gene responsible for producing a specific amino acid precursor, allowing the organism to incorporate fed synthetic analogs instead. semanticscholar.org Such rationally designed modifications are essential for studying enzyme function and generating specific, targeted derivatives of this compound-containing compounds.
Combinatorial biosynthesis is an approach that manipulates the genes encoding biosynthetic pathways to create novel chemical structures. researchgate.netnih.gov This strategy leverages the substrate flexibility of biosynthetic enzymes, allowing them to incorporate unnatural building blocks or to be combined in novel sequences. researchgate.netasm.org
This has been successfully applied to generate hybrid glycopeptides and other antibiotics containing this compound or related sugars. researchgate.netasm.org In one notable example, a combinatorial biosynthetic system based in Streptomyces venezuelae was developed to produce novel analogs of the anticancer drug doxorubicin (B1662922). asm.org By introducing plasmids containing genes for various deoxysugars, including those from the 4-epi-vancosamine pathway, researchers generated a range of doxorubicin derivatives with altered glycosylation patterns. asm.org Similarly, the glycosyltransferases (Gtfs) from the vancomycin and teicoplanin pathways have been used to create a novel hybrid glycopeptide, demonstrating the potential to mix and match enzymes to generate new bioactive compounds. researchgate.net This approach provides a powerful biological alternative to complex chemical synthesis for creating libraries of novel this compound derivatives with potentially improved therapeutic properties. asm.org
Rational Design and Pathway Refactoring for Research Purposes
Mechanistic Enzymology of Underexplored this compound Transformations
The biosynthesis of TDP-L-vancosamine from TDP-D-glucose is a multi-step enzymatic process. wikipedia.org The pathway for the closely related L-epithis compound has been fully reconstituted in vitro using five enzymes (EvaA-E) from the chloroeremomycin (B1668801) BGC, which catalyze C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction. pnas.org While the core pathway is established, the detailed mechanisms of some of these transformations, and those of related enzymes found in other pathways, remain areas of active investigation.
| Enzyme | Gene (in cep cluster) | Function in Epithis compound Biosynthesis | Key Mechanistic Features |
| EvaA | evaA (orf23) | Dehydrates the sugar intermediate at C-2. wikipedia.orgpnas.org | Forms an enolate intermediate which then eliminates the 2-OH group. wikipedia.org |
| EvaB | evaB (orf25) | Transaminates the 3-keto intermediate. wikipedia.orgpnas.org | Uses L-glutamate as the ammonia (B1221849) source and PLP as a cofactor. wikipedia.org |
| EvaC | evaC (orf14) | Methylates the intermediate at C-3. wikipedia.orgpnas.org | The 4-keto group facilitates the formation of a C-3 carbanion which attacks the methyl group of S-adenosylmethionine (SAM). pnas.org |
| EvaD | evaD (orf26) | Epimerizes the intermediate at C-5. wikipedia.orgpnas.org | Acts on the only remaining enolizable center (C-5) to invert the stereochemistry. pnas.orgresearchgate.net |
| EvaE | evaE (orf24) | Reduces the 4-keto group to a hydroxyl. wikipedia.orgpnas.org | The stereochemistry of the final product (this compound vs. epithis compound) is determined by the specific EvaE enzyme used, which controls the direction of hydride transfer. wikipedia.orgpnas.org |
This table outlines the functions of the Eva enzymes in the biosynthesis of epithis compound, which differs from this compound only in the stereochemistry at the C-4 position. wikipedia.org
Beyond this core pathway, research has uncovered novel enzymatic transformations involving this compound derivatives. For example, the enzyme DnmZ, a nitrososynthase from the daunorubicin (B1662515) pathway, was shown to initiate the conversion of TDP-L-epi-vancosamine into a ring-opened product through a previously uncharacterized retro oxime-aldol reaction. nih.gov This reaction involves the oxidation of the sugar to a vicinal hydroxy nitroso species, which then triggers C-C bond cleavage. nih.gov Such discoveries expand the known repertoire of enzymatic reactions involving deoxysugars and provide new tools for biosynthetic engineering. nih.gov
Bioinformatic and Computational Approaches to this compound Research
Bioinformatics and computational biology are indispensable tools for modern natural product research. nih.govroutledge.com These approaches enable the analysis of vast amounts of genomic and metabolic data to identify novel BGCs, predict the structures of their products, and guide experimental work. jmicrobiol.or.krnih.gov For this compound research, these computational methods are crucial for navigating the massive sequence space of microbial genomes to find new sources of this important sugar and the enzymes that synthesize it. mdpi.commcmaster.ca
Genome mining is a computational strategy used to identify BGCs for secondary metabolites within genomic data. jmicrobiol.or.krjmicrobiol.or.kr By using specialized bioinformatics tools, researchers can scan entire genomes for the characteristic signatures of BGCs, such as the presence of genes for non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and various tailoring enzymes, including those involved in this compound biosynthesis. mdpi.comfrontiersin.org
| Tool Name | Primary Function | Relevance to this compound Research |
| antiSMASH | Identifies and annotates secondary metabolite BGCs in genomic data. mdpi.comfrontiersin.org | Can identify known and novel glycopeptide BGCs that may contain this compound biosynthesis genes. mdpi.com |
| BLAST | Compares query sequences against sequence databases to find regions of local similarity. mdpi.com | Used to find homologs of known this compound biosynthetic enzymes (e.g., EvaA-E) in new genomes. frontiersin.org |
| PRISM | Predicts the chemical structure of nonribosomal peptides and polyketides from their BGCs. mdpi.com | Can help predict the final structure of novel glycopeptides containing this compound. |
| BAGEL | Identifies BGCs for bacteriocins and other ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.com | While less direct for this compound (a non-proteinogenic amino sugar), it is part of the suite of tools for comprehensive genome mining. mdpi.com |
This table lists some common bioinformatics tools used for genome mining of biosynthetic gene clusters.
This in-silico approach has proven highly effective. As noted previously, mining environmental DNA has already yielded novel glycopeptide clusters containing this compound synthesis genes. pnas.org Furthermore, comparative genomics, which compares the genomes of antibiotic-producing strains with closely related non-producers, can help pinpoint the specific gene clusters responsible for biosynthesis. frontiersin.org This integrated approach, combining genome mining with comparative and functional genetics, provides a powerful and streamlined strategy for discovering novel this compound-containing antibiotics from the vast and largely unexplored microbial world. frontiersin.org
Genome Mining for Novel this compound Biosynthetic Gene Clusters
Development of Chemical Probes Incorporating this compound
Chemical probes are essential tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. sciengine.com In the context of vancomycin, which contains this compound as a crucial structural component, chemical probes have been developed to explore its interactome and understand the basis of its antimicrobial activity and resistance mechanisms. biorxiv.orgacs.orgresearchgate.net The primary amine on the this compound sugar is a synthetically accessible and strategic position for introducing reporter groups, as modifications at this site are known to preserve the antibiotic's activity. acs.orgnih.gov
A prominent class of probes developed are photoaffinity probes , particularly those incorporating diazirine groups. biorxiv.orgacs.orgnih.gov These probes are designed to be chemically inert until activated by UV light, at which point they form highly reactive carbene species that covalently bind to nearby interacting molecules, such as bacterial proteins. acs.org
Key research findings in this compound-based probes include:
Diazirine-Based Photoprobes: Researchers have synthesized vancomycin-diazirine photoprobes by reacting vancomycin with a diazirine-NHS ester. acs.orgnih.gov This reaction yields singly labeled species where the diazirine is attached to either the this compound primary amine or the N-terminus secondary amine. biorxiv.orgacs.orgnih.gov These probes have demonstrated enhanced specificity and require shorter UV exposure times compared to older benzophenone-based probes. researchgate.net
Target Identification: Using mass spectrometry, these diazirine photoprobes have been shown to specifically label known vancomycin-binding partners, such as proteins containing the D-alanyl-D-alanine (D-Ala-D-Ala) motif, which is vancomycin's primary target in bacterial cell wall synthesis. biorxiv.orgresearchgate.netnih.gov This confirms that the probes bind specifically to the vancomycin-binding site. researchgate.net
Fluorescent Probes: Another strategy involves conjugating a fluorophore to the this compound moiety. For example, a probe named Van-Green was designed by conjugating a 4-nitrobenzoxadiazole (NBD) fluorophore to vancomycin's amino sugar via reductive amination. rsc.org This design mimics the structure of oritavancin, a semi-synthetic glycopeptide, and allows for the rapid, real-time detection of Gram-positive bacteria. rsc.org The Van-Green probe shows strong and specific labeling of various Gram-positive species with negligible signal for Gram-negative bacteria. rsc.org
The development of these chemical probes provides a streamlined pipeline for identifying vancomycin-binding proteins and studying the molecular interactions that drive both its therapeutic effect and bacterial resistance. biorxiv.orgresearchgate.net
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Step | Diastereoselectivity | Yield | Reference |
|---|---|---|---|---|
| Marshall Homopropargylation | Allenylstannane + lactic aldehyde | 10:1 | 76% | |
| Nicolaou’s Route (L-lactic acid) | Tandem oxidation/reduction | >95% | 82% |
Basic: What biosynthetic pathways produce this compound in Amycolatopsis orientalis?
Answer:
this compound biosynthesis involves a 5-step pathway from TDP-D-glucose:
Dehydration : EvaA removes 2-OH to form a 3,4-diketo intermediate.
Transamination : EvaB (PLP-dependent) introduces the C3 amine using L-glutamate.
Methylation : EvaC transfers a methyl group from SAM to C4.
Epimerization : EvaD inverts C5 configuration.
Reduction : EvaE (NADH/NADPH-dependent) determines C4 stereochemistry (L-vancosamine vs. epithis compound) .
Q. Key enzymes :
- EvaA (dehydratase), EvaB (transaminase), EvaC (methyltransferase).
- Glycosyltransferases (e.g., GtfE) attach this compound to vancomycin via α-1,2 linkage .
Advanced: How do NMR and molecular dynamics (MD) studies elucidate this compound’s role in vancomycin’s conformational flexibility?
Answer:
- NMR : NOESY and HSQC-TOCSY reveal two conformational families in DMSO: one with this compound folded over the aglycone and another with an extended orientation. This flexibility modulates hydrogen bonding with cell-wall precursors .
- MD Simulations : Ensemble-based calculations show glycosylation stabilizes the "closed" conformation, aligning amide protons for optimal binding. Aglyco-vancomycin adopts a rigid, less active conformation .
Implication : Glycosylation enhances vancomycin’s dynamic adaptability, critical for overcoming steric hindrance in resistant strains .
Advanced: What strategies improve this compound-modified vancomycin analogues against resistant Gram-positive bacteria?
Answer:
- N-Terminus alkylation : Reductive amination with 4-(4'-chlorophenyl)benzaldehyde increases membrane permeability and transglycosylase inhibition (MIC reduction from 32 μg/mL to 1 μg/mL against VanA VRE) .
- This compound-PMEN conjugates : Attaching polymyxin nonapeptide (PMEN) via spacers (e.g., compound 11) enhances Gram-negative activity (MIC 2–4 μg/mL) without compromising Gram-positive targeting .
- PEGylation : Branched PEG chains on this compound’s amine improve pharmacokinetics (e.g., bone accumulation ↑1.5× vs. vancomycin) but require hydrolyzable linkers to retain activity .
Basic: What analytical techniques resolve this compound’s absolute configuration in natural products?
Answer:
- NMR : 3JH,H coupling constants (e.g., 3J4,5 = 9.5 Hz) and nOe correlations distinguish α-vancosamine (axial C1-OH) from β-anomers .
- HMBC/HSQC : Correlate H-1 of this compound to aglycone carbons (e.g., C-35 in epemicin A) to confirm glycosylation sites .
- Chiral HPLC : Using a Cyclobond column resolves D/L configurations post-derivatization with Marfey’s reagent .
Q. Table 2: Key NMR Signals for this compound
| Proton | δ (ppm) | Multiplicity | Correlation |
|---|---|---|---|
| H-1 | 5.12 | d (J=3.5 Hz) | C-35 (HMBC) |
| H-4 | 3.78 | dd (J=9.5, 2.0 Hz) | C-3, C-5 (COSY) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
